

# DSR-141562: A Technical Guide for Cognitive Symptom Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DSR-141562** is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor that has demonstrated potential as a therapeutic agent for the positive, negative, and cognitive symptoms associated with schizophrenia.[1] Developed by Sumitomo Dainippon Pharma, this compound shows preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2] This technical guide provides an in-depth overview of **DSR-141562**, focusing on its mechanism of action, preclinical efficacy in cognitive models, and the experimental protocols used in its evaluation.

# Mechanism of Action: Targeting the PDE1B Enzyme

**DSR-141562** exerts its effects by inhibiting phosphodiesterase 1B (PDE1B), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), two critical second messengers in the brain. By inhibiting PDE1B, **DSR-141562** leads to an elevation of intracellular cGMP levels.[1] This modulation of the cGMP signaling pathway is believed to underlie its therapeutic effects on cognitive dysfunction.[1]

The proposed signaling pathway is as follows:





Click to download full resolution via product page

**Caption:** Proposed signaling pathway of **DSR-141562** action.

# Preclinical Efficacy in Models of Cognitive Impairment

**DSR-141562** has been evaluated in several preclinical models designed to assess its efficacy in mitigating cognitive deficits relevant to schizophrenia. The quantitative data from these studies are summarized below.

**cGMP Elevation** 

| Species | Dose (mg/kg)            | Route | Effect on cGMP                                   | Reference |
|---------|-------------------------|-------|--------------------------------------------------|-----------|
| Mouse   | 10                      | Oral  | Slight elevation in the brain                    | [1]       |
| Mouse   | 10 (with D1<br>agonist) | Oral  | Potently<br>enhanced<br>increase in the<br>brain | [1]       |
| Monkey  | 30, 100                 | Oral  | Elevated levels<br>in cerebrospinal<br>fluid     | [1][2]    |

# **Cognitive Enhancement in Animal Models**



| Model                              | Species            | Deficit<br>Induction   | DSR-141562<br>Dose<br>(mg/kg) | Key Finding                          | Reference |
|------------------------------------|--------------------|------------------------|-------------------------------|--------------------------------------|-----------|
| Novel Object<br>Recognition        | Rat                | Phencyclidine<br>(PCP) | 0.3 - 3                       | Reversed recognition deficits        | [1][2]    |
| Social<br>Interaction              | Mouse              | Phencyclidine<br>(PCP) | 0.3 - 3                       | Reversed social interaction deficits | [1][2]    |
| Object<br>Retrieval with<br>Detour | Common<br>Marmoset | N/A                    | 3, 30                         | Improved performance in the task     | [1][2]    |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

## **Novel Object Recognition (NOR) Test in Rats**

The NOR test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.





Click to download full resolution via product page

**Caption:** Experimental workflow for the Novel Object Recognition test.

#### Methodology:

- Habituation: Rats are individually habituated to the testing arena (an open-field box) in the absence of any objects for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This reduces novelty-induced stress.
- Training (Familiarization) Phase: Two identical objects are placed in the arena. The rat is
  placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes).
   The time spent actively exploring each object (sniffing, touching) is recorded.
- Inter-trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).



- Test Phase: One of the familiar objects is replaced with a novel object of similar size but different shape and texture. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
- Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object -Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

#### **Social Interaction Test in Mice**

This test evaluates social recognition and sociability by measuring the preference of a mouse to interact with a novel mouse over a familiar one or an empty chamber.

#### Methodology:

- Apparatus: A three-chambered box is typically used. The chambers are interconnected, allowing the subject mouse to move freely between them.
- Habituation: The subject mouse is placed in the central chamber and allowed to explore all three empty chambers for a period (e.g., 10 minutes).
- Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite chamber. The subject mouse is placed in the center chamber, and the time spent in each side chamber and the time spent sniffing each wire cage are recorded for a set duration (e.g., 10 minutes).
- Social Novelty Phase: The empty wire cage is replaced with a new, "novel" stranger mouse.
  The now-familiar stranger mouse remains in its cage. The subject mouse is again placed in
  the center, and the time spent interacting with the familiar versus the novel mouse is
  recorded.

## **Object Retrieval with Detour Task in Marmosets**

This task assesses cognitive flexibility and problem-solving skills by requiring the animal to inhibit a prepotent response (reaching directly for a visible reward) and instead use a detour.

#### Methodology:



- Apparatus: A transparent box with an opening on one side is used. The reward (e.g., a piece
  of fruit) is placed inside the box. The box is positioned in front of the marmoset's cage, within
  reach.
- Training Stages: The task is typically taught in stages to facilitate learning:
  - Stage 1: The reward is placed near the opening of the box, requiring a simple reach.
  - Stage 2: The reward is placed further inside the box, still in line with the opening.
  - Stage 3: The reward is placed in a corner of the box, requiring a detour reach around the transparent barrier.
  - Stage 4: The orientation of the opening is varied across trials to ensure the marmoset understands the concept of the detour and is not simply learning a motor pattern.
- Testing: The number of successful retrievals, the latency to retrieve the reward, and the number of perseverative errors (attempts to reach directly through the transparent wall) are recorded.

## **Clinical Landscape and Future Directions**

While there is no publicly available clinical trial data specifically for **DSR-141562** at this time, the broader class of phosphodiesterase inhibitors is being actively investigated for cognitive enhancement in various neurological and psychiatric disorders.

- PDE4 Inhibitors: Roflumilast has been studied in patients with schizophrenia, showing potential to improve cognitive flexibility and neurophysiological markers of cognition.[3][4]
- PDE5 Inhibitors: Sildenafil and other PDE5 inhibitors have been explored for their potential cognitive benefits in Alzheimer's disease, with mixed but promising preclinical results.[5]
- PDE10A Inhibitors: Several PDE10A inhibitors have entered clinical trials for schizophrenia, with some showing effects on positive symptoms, and some having been discontinued.[6][7]
   [8]

The preclinical profile of **DSR-141562**, with its specific targeting of PDE1B and demonstrated efficacy in models of cognitive impairment, suggests it is a promising candidate for further



development. Future clinical studies will be crucial to determine its safety, tolerability, and efficacy in treating cognitive symptoms in human populations. The elevation of cGMP in the cerebrospinal fluid of monkeys suggests a potential translatable biomarker for target engagement in human trials.[1][2]

In conclusion, **DSR-141562** represents a significant advancement in the pursuit of novel treatments for cognitive deficits. The data presented in this guide provides a solid foundation for researchers and drug development professionals to understand its potential and to design future studies to further elucidate its therapeutic value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phosphodiesterase Inhibitors for Alzheimer's Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase (PDE) Inhibitors Effect on Cognitive Deficits Associated to Schizophrenia [meddatax.com]
- 3. The effects of roflumilast, a phosphodiesterase type-4 inhibitor, on EEG biomarkers in schizophrenia: A randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary evidence for the phosphodiesterase type-4 inhibitor, roflumilast, in ameliorating cognitive flexibility deficits in patients with schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [DSR-141562: A Technical Guide for Cognitive Symptom Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406171#dsr-141562-for-cognitive-symptom-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com